Fusalanipyrone

Description

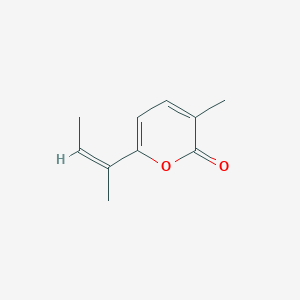

Structure

2D Structure

3D Structure

Properties

CAS No. |

118169-29-2 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

6-[(Z)-but-2-en-2-yl]-3-methylpyran-2-one |

InChI |

InChI=1S/C10H12O2/c1-4-7(2)9-6-5-8(3)10(11)12-9/h4-6H,1-3H3/b7-4- |

InChI Key |

FEEGMVBAILJAQO-DAXSKMNVSA-N |

Isomeric SMILES |

C/C=C(/C)\C1=CC=C(C(=O)O1)C |

Canonical SMILES |

CC=C(C)C1=CC=C(C(=O)O1)C |

Origin of Product |

United States |

Occurrence and Isolation of Fusalanipyrone from Biological Sources

Fungal Producers of Fusalanipyrone

The production of this compound has been primarily associated with species within the fungal genus Fusarium. These fungi are ubiquitous in soil and are known for their ability to produce a wide array of secondary metabolites.

Fusarium solani and Related Species

Fusarium solani is a well-documented producer of a diverse range of secondary metabolites, and initial studies have identified this species as a source of this compound. The Fusarium solani species complex (FSSC) is known to harbor numerous species with the genetic capacity for producing a variety of polyketides. Research has shown that this compound is identical to gibepyrone A, which has been isolated from members of the FSSC, including Fusarium keratoplasticum and Fusarium petroliphilum nih.gov.

Other Fusarium Strains Exhibiting this compound Production

Beyond the Fusarium solani species complex, other Fusarium species have been identified as producers of compounds structurally identical to this compound. Notably, this compound is the (Z)-stereoisomer of gibepyrone A, a compound produced by the rice pathogen Fusarium fujikuroi nih.gov. This indicates that the biosynthetic machinery for producing the core structure of this compound is present in various lineages within the Fusarium genus. The production of gibepyrone A and its derivatives has been extensively studied in F. fujikuroi, providing insights into the broader occurrence of these α-pyrones nih.govnih.gov.

Cultivation and Extraction Methodologies for Fungal Metabolites

The production of this compound and other secondary metabolites by Fusarium species is highly dependent on the cultivation conditions, including the choice of growth medium and incubation parameters. Various cultivation and extraction techniques have been developed to optimize the yield of these fungal compounds.

Cultivation:

Fusarium species can be cultivated on both solid and liquid media to induce the production of secondary metabolites.

Solid-State Fermentation: This method involves growing the fungus on a solid substrate, such as rice or maize. For instance, Fusarium fujikuroi has been cultured on rice medium to study the production of its secondary metabolites plos.org. Solid-state fermentation can often stimulate the production of a wider range of secondary metabolites compared to liquid culture sigmaaldrich.com.

Liquid Culture (Submerged Fermentation): Fusarium species are also frequently grown in liquid broth. Common media include Potato Dextrose Broth (PDB) and ICI (Imperial Chemical Industries) medium supplemented with various nitrogen sources like glutamine or sodium nitrate (B79036) nih.gov. The composition of the liquid medium, particularly the carbon and nitrogen sources, can significantly influence the profile and quantity of secondary metabolites produced nih.gov. For example, the production of gibepyrone A by F. fujikuroi has been observed in liquid cultures with 6 mM glutamine after 7 days of growth nih.govresearchgate.net.

Extraction:

Following cultivation, the fungal biomass and/or the culture filtrate are extracted to isolate the secondary metabolites.

Solvent Extraction: Ethyl acetate (B1210297) is a commonly used solvent for the extraction of moderately polar polyketides like this compound from fungal cultures researchgate.net. The fungal broth is typically separated from the mycelium by filtration. The filtrate or the homogenized mycelial mass is then repeatedly extracted with ethyl acetate. The organic phases are combined and the solvent is evaporated under reduced pressure to yield a crude extract containing the desired compounds.

The table below summarizes common cultivation and extraction parameters for secondary metabolites from Fusarium species.

| Parameter | Details |

| Fungal Strain | Fusarium solani, Fusarium fujikuroi |

| Cultivation Method | Solid-State Fermentation (e.g., on rice) or Liquid Culture |

| Common Liquid Media | Potato Dextrose Broth (PDB), ICI medium |

| Key Media Components | Carbon source (e.g., glucose), Nitrogen source (e.g., glutamine, NaNO3) |

| Incubation Temperature | Typically 25-28°C |

| Incubation Time | 7 days or longer, depending on the desired metabolite |

| Extraction Solvent | Ethyl acetate |

| Extraction Technique | Liquid-liquid extraction of the culture filtrate or solvent extraction of the mycelial mass |

Chromatographic Purification Techniques for this compound Isolation

Following extraction, a multi-step chromatographic process is typically employed to purify this compound from the crude extract. This process involves separating the compound of interest from a complex mixture of other metabolites.

Silica (B1680970) Gel Column Chromatography:

A common initial step in the purification of fungal polyketides is silica gel column chromatography nih.gov.

Principle: This technique separates compounds based on their polarity. The crude extract is loaded onto a column packed with silica gel (the stationary phase). A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with lower polarity travel down the column faster, while more polar compounds are retained for longer.

Application: By gradually increasing the polarity of the mobile phase (gradient elution), different fractions containing compounds of varying polarities can be collected. For α-pyrones, a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective. The fractions are typically monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For final purification to obtain a high-purity compound, preparative HPLC is often the method of choice mdpi.com.

Principle: Prep-HPLC is a high-resolution liquid chromatography technique used to isolate and purify compounds from a mixture. It operates on the same principles as analytical HPLC but with larger columns and higher flow rates to handle larger sample loads. Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol), is commonly used for the purification of polyketides.

Application: Fractions from silica gel chromatography that are enriched with this compound are further purified by preparative HPLC. A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is typically used to achieve fine separation. The effluent from the column is monitored by a detector (e.g., a UV-Vis detector), and the peak corresponding to this compound is collected. The purity of the isolated compound can then be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The table below outlines a general scheme for the chromatographic purification of this compound.

| Chromatographic Technique | Stationary Phase | Mobile Phase (Example) | Purpose |

| Silica Gel Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane | Initial separation and fractionation of the crude extract |

| Preparative HPLC | C18-bonded silica | Gradient of Acetonitrile in Water | Final purification of this compound to high purity |

Biosynthetic Pathways and Genetic Regulation of Fusalanipyrone

Elucidation of the Biosynthetic Precursors

The determination of the fundamental building blocks of fusalanipyrone was a critical step in understanding its biogenesis. Initial assumptions based on its chemical structure were challenged and ultimately overturned by detailed biochemical experiments.

Strong evidence points to this compound being a methylated polyketide. nih.govresearchgate.net Polyketides are a diverse class of natural products synthesized through the repeated condensation of simple carboxylate units, in a manner similar to fatty acid synthesis. nih.gov

Key support for this pathway came from feeding experiments. Studies using isotopically labeled precursors demonstrated that this compound's carbon skeleton is derived from acetate (B1210297) and that its methyl groups are supplied by S-adenosyl methionine (SAM). usask.capsu.edu Further compelling evidence arose from the study of gibepyrone A, a stereoisomer of this compound produced by the rice pathogen Fusarium fujikuroi. nih.govnih.gov Genetic and biochemical analyses of gibepyrone A biosynthesis conclusively demonstrated a polyketide origin, which, given the structural identity, extends to this compound. nih.govsemanticscholar.org Unambiguous proof at the molecular level for this class of metabolites was established by identifying the responsible polyketide synthase (PKS) gene. nih.govresearchgate.net

Based on its C10 chemical structure, this compound was initially suggested to be a monoterpenoid. researchgate.netnih.govresearchgate.net Monoterpenoids are typically derived from the isoprenoid pathway via the precursor mevalonic acid.

However, this hypothesis was refuted by subsequent research. nih.gov Feeding experiments conducted on the closely related and later identified identical compound, gibepyrone A, with isotopically labeled [methyl-²H₃]mevalonolactone (a key precursor in the terpenoid pathway) showed no incorporation of the label into the final molecule. nih.gov This result effectively ruled out the involvement of the terpenoid pathway in its formation. nih.govresearchgate.net While the structure conforms to the isoprene (B109036) rule, the biosynthetic machinery does not follow the canonical monoterpene route. psu.edu

Methylation is a crucial modification step in the formation of this compound. The source of the methyl groups was identified through feeding studies with [²H₃C]methionine. psu.edu The results showed that both the C-3 methyl group and the methyl group on the butenyl side chain are derived from methionine. psu.edu

In biological systems, the transfer of a methyl group from methionine is mediated by the universal methyl donor, S-adenosyl methionine (SAM). frontiersin.orgnih.gov This process is catalyzed by methyltransferase enzymes. wikipedia.org In the case of this compound's biosynthesis, the methylation occurs on the growing polyketide chain, a step catalyzed directly by a domain within the core polyketide synthase enzyme. researchgate.net

Polyketide Synthase (PKS) Involvement in α-Pyrone Biosynthesis

The biosynthesis of the α-pyrone core of this compound is orchestrated by a large, multi-domain enzyme known as a Polyketide Synthase (PKS). Genetic studies in related fungi have been instrumental in identifying and characterizing the specific PKS responsible.

The key enzyme responsible for the biosynthesis of gibepyrone A, which has been shown to be identical to this compound, was identified in F. fujikuroi as PKS13 (designated Gpy1). nih.govsemanticscholar.org The function of this gene was confirmed through targeted gene deletion and complementation experiments. nih.gov Deletion of the GPY1 gene resulted in the complete loss of gibepyrone A production, while reintroducing the gene restored its synthesis, thus confirming its essential role. nih.govsemanticscholar.org

| Gene/Enzyme | Organism | Function | Reference |

| PKS13 (Gpy1) | Fusarium fujikuroi | Key polyketide synthase for gibepyrone A (this compound) biosynthesis. | nih.govsemanticscholar.org |

| PKS13 homolog | Fusarium solani | Putative key polyketide synthase for this compound biosynthesis. | semanticscholar.org |

| Gpy2 | Fusarium fujikuroi | ABC transporter involved in regulating GPY1 gene expression. | nih.govresearchgate.net |

The biosynthesis of the this compound backbone by the PKS Gpy1 is proposed to follow a series of defined enzymatic steps. researchgate.net The process begins with a starter unit, which is sequentially elongated and modified by different catalytic domains within the PKS enzyme.

The proposed pathway is as follows:

Starter Unit Loading : An acetyl-CoA starter unit is loaded onto the acyl carrier protein (ACP) domain of the PKS. researchgate.net

Chain Elongation : The starter unit is condensed with three successive malonyl-CoA extender units. Each condensation step adds two carbon atoms to the growing polyketide chain, with the release of carbon dioxide. researchgate.net

C-Methylation : During two of the elongation steps, a C-methyltransferase (MT) domain within the PKS enzyme itself transfers a methyl group from SAM to the polyketide backbone. researchgate.net A loss-of-function mutation in this MT domain confirmed that the PKS is solely responsible for both methylation steps. researchgate.net

Product Release and Cyclization : After the final elongation and modification, the completed polyketide chain is released from the enzyme. This release involves an intramolecular cyclization to form the characteristic α-pyrone ring structure of this compound. researchgate.net

| Step | Precursor(s) | Key Enzymatic Domain(s) | Intermediate/Product | Reference |

| 1. Initiation | Acetyl-CoA | Acyltransferase (AT) | ACP-bound acetate | researchgate.net |

| 2. Elongation & Modification | 3 x Malonyl-CoA, 2 x SAM | Ketoacyl Synthase (KS), Methyltransferase (MT) | Growing methylated polyketide chain | researchgate.net |

| 3. Release | Completed polyketide chain | Thioesterase (TE) / Product Release Domain | This compound | researchgate.net |

Genetic Loci and Gene Cluster Analysis for this compound Synthesis

The biosynthesis of this compound, a polyketide metabolite, is orchestrated by a dedicated gene cluster within the genome of producing fungi, primarily from the Fusarium genus. Research has identified that this compound is structurally identical to gibepyrone A, and its production is linked to a specific polyketide synthase (PKS) gene cluster. nih.gov

In Fusarium fujikuroi, the rice pathogen, this cluster has been designated as the GPY (gibepyrone) cluster. nih.gov It is a compact cluster centered around the key enzyme, a polyketide synthase encoded by the gene GPY1 (also referred to as PKS13). nih.govresearchgate.net This PKS is responsible for assembling the polyketide backbone of the molecule. nih.govresearchgate.net Adjacent to the PKS gene, the cluster also contains a gene for an ATP-binding cassette (ABC) transporter, named GPY2. nih.govresearchgate.net While ABC transporters in secondary metabolite clusters often function in exporting the final product, Gpy2 has a more nuanced role. It appears to have a minor impact on the efflux of this compound but is involved in the regulation of the cluster by repressing the expression of the GPY1 gene. nih.govresearchgate.net Deletion of gpy2 results in the upregulation of GPY1 and consequently, an increase in this compound production. nih.govresearchgate.net

Bioinformatic analyses have revealed that orthologs of the GPY1 gene are conserved across various species within the Fusarium genus, including members of the F. fujikuroi, F. oxysporum, and F. solani species complexes, which aligns with the reported isolation of this compound from these groups. nih.gov

Table 1: Genes in the this compound (Gibepyrone) Biosynthetic Gene Cluster

| Gene | Proposed Function | Organism of Study |

| GPY1 (PKS13) | Polyketide Synthase: Catalyzes the formation of the core polyketide structure. | Fusarium fujikuroi |

| GPY2 | ABC Transporter: Negatively regulates GPY1 expression. | Fusarium fujikuroi |

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The production of this compound is meticulously controlled at the transcriptional level, governed by a network of regulatory proteins and influenced by external environmental signals. This ensures the metabolite is produced under optimal conditions for the fungus.

Influence of Fungal Regulatory Complexes (e.g., Velvet Complex, Sge1)

The biosynthesis of this compound is significantly modulated by global regulators of secondary metabolism in fungi, notably the Velvet complex and the transcription factor Sge1. nih.gov

The Velvet complex , a key regulatory system linking light response with secondary metabolism and development, plays a repressive role in this compound synthesis. nih.govnih.gov This complex is composed of proteins including Vel1, Vel2, and Lae1. nih.gov Studies in F. fujikuroi have demonstrated that the deletion of any of these three components (vel1, vel2, or lae1) leads to a notable increase in the production of this compound. nih.govresearchgate.net This indicates that the intact Velvet complex strictly represses the expression of the GPY gene cluster under normal conditions. nih.gov

In contrast, the transcription factor Sge1 , a known master regulator for several secondary metabolite gene clusters in F. fujikuroi, acts as a positive regulator of this compound biosynthesis. nih.gov Deletion of the sge1 gene results in a significant decrease in this compound production, highlighting its essential role in activating the expression of the biosynthetic genes. nih.gov

Environmental and Nutritional Modulators of Biosynthesis

The synthesis of this compound is highly sensitive to environmental and nutritional conditions, which can significantly alter the expression of the biosynthetic gene cluster. nih.govmdpi.com

Nitrogen availability is a critical factor. High concentrations of nitrogen, whether from glutamine or sodium nitrate (B79036), have been shown to repress the biosynthesis of related pyrone compounds like fusapyrone (B118556) in Fusarium mangiferae. nih.gov This nitrogen-dependent repression is a common regulatory theme for secondary metabolism in Fusarium species, suggesting that this compound production is favored under nitrogen-limiting conditions. nih.gov

Table 2: Influence of Regulatory Factors on this compound Biosynthesis

| Regulatory Factor | Type | Effect on this compound Production |

| Velvet Complex (Vel1, Vel2, Lae1) | Fungal Regulatory Complex | Negative (Repressive) nih.govresearchgate.net |

| Sge1 | Transcription Factor | Positive (Activating) nih.gov |

| High Nitrogen Concentration | Nutritional Cue | Negative (Repressive) nih.gov |

Chemical Synthesis and Derivatization of Fusalanipyrone

Total Synthesis Approaches to Fusalanipyrone and its Stereoisomers

The total synthesis of this compound, a natural product from the fungus Fusarium solani, has been a subject of targeted research, leading to the development of specific synthetic routes to obtain the molecule in its stereoisomerically pure form. researchgate.netresearchgate.net

The successful stereoisomerically pure synthesis of this compound has been achieved through a carefully designed reaction sequence. researchgate.net An initial approach utilizing the selective reduction of dihalogen derivatives followed by a palladium/copper-catalyzed reaction with tetramethyltin (B1198279) was found to be unsuitable for producing stereoisomerically pure this compound. researchgate.netresearchgate.net

A more effective and highly stereoselective strategy was subsequently developed. This method begins with the iodolactonization of the specifically configured (2Z,6Z)-2,6-dimethyl-2,6-octadien-4-ynoic acid. researchgate.net This key cyclization step forms the 2-pyrone ring with the desired substituents and stereochemistry. The resulting 6-substituted 5-iodo-3-methyl-2(2H)-pyranone intermediate then undergoes a palladium-catalyzed reduction using triethylammonium (B8662869) formate. This final step removes the iodine atom, yielding this compound in its stereoisomerically pure form. researchgate.net This sequence demonstrates high levels of regioselectivity and stereoselectivity, crucial for synthesizing the correct natural product isomer.

A similar strategy, starting from the corresponding (2Z,6E)-isomer of the octadien-4-ynoic acid, was used to synthesize Gibepyrone A, another natural 2-pyrone, highlighting the versatility of this approach for creating related analogs. researchgate.net

A primary challenge in the synthesis of this compound is achieving stereoisomeric purity. researchgate.netresearchgate.net As noted, an early synthetic route involving dihalogenated pyranone intermediates failed to deliver the pure stereoisomer of this compound. researchgate.net

Even in the successful synthetic route, a significant practical challenge emerged during the preparation of the required starting material, (2Z,6Z)-2,6-dimethyl-2,6-octadien-4-ynoic acid. The Z-isomer precursor proved to be particularly volatile, which complicated its synthesis and handling, making it difficult to obtain the necessary quantities for the subsequent steps. researchgate.net This highlights how the physical properties of precursors can present substantial hurdles in a multi-step total synthesis.

Synthetic Methodologies for 2-Pyrone Core Structures

The 2-pyrone (or α-pyrone) ring is a common motif in many biologically active natural products, prompting the development of numerous synthetic methods for its construction. nih.govresearchgate.net These methods range from classical condensation reactions to modern transition-metal-catalyzed processes. researchgate.net

The formation of the 2-pyrone ring is typically achieved through cyclization reactions. Transition-metal catalysis, particularly with palladium, has been extensively used. One common strategy involves the Sonogashira coupling of precursors to form (Z)-2-alken-4-ynoates, which then undergo electrophilic cyclization to yield the 2-pyrone ring. nih.gov Palladium-catalyzed oxidative annulations between acrylic derivatives and internal alkynes also provide an efficient route to 2-pyrones with high regioselectivity. nih.gov

Other transition metals, such as ruthenium, have been employed to catalyze the homocyclization and hetero-cross-cyclization of alkynes to form the pyrone scaffold. nih.gov Beyond metals, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for formal [3+3] annulation reactions between substrates like β-bromo unsaturated aldehydes and 1,3-dicarbonyl compounds to construct the 2-pyrone structure. rsc.org

A summary of selected methods is presented below.

| Method | Key Reaction Type | Catalysts/Reagents | Precursors | Ref. |

| Larock Cyclization | Sonogashira Coupling & Electrophilic Cyclization | Pd(0), CuI | (Z)-2-Alken-4-ynoates | nih.gov |

| Jiang's Annulation | Oxidative Annulation | Pd(II) | Acrylic derivatives, internal alkynes | nih.gov |

| Jeganmohan's Cyclization | Homo/Hetero-cross-cyclization | Ruthenium complex | Substituted propiolates | nih.gov |

| Ma's Annulation | [3+3] Annulation | N-Heterocyclic Carbene (NHC), NaH | β-bromo unsaturated aldehydes, 1,3-dicarbonyls | rsc.org |

| Biomimetic Cyclization | Intramolecular Condensation/Lactonization | DBU, MeONa, Ac₂O | 1,3,5-Tricarbonyl compounds | mdpi.com |

| Iodolactonization | Electrophilic Cyclization | I₂ | (Z)-2-en-4-ynoic acids | acs.org |

The selection of a particular method often depends on the desired substitution pattern of the final 2-pyrone. A significant challenge in some cyclization reactions is controlling the selectivity between the formation of a six-membered 2-pyrone (6-endo-dig) versus a five-membered furanone (5-exo-dig). nih.gov The choice of catalyst system and reaction conditions is critical to steer the reaction toward the desired product. nih.gov

In line with the principles of green chemistry, efforts have been made to synthesize 2-pyrones from renewable feedstocks. An atom-economic and scalable route has been developed starting from furfuryl alcohol, a platform chemical derived from non-edible biomass such as bran and bagasse. thieme-connect.comthieme-connect.comacs.org

This strategy utilizes a thermal rearrangement of a cyclopentadienone epoxide, generated in situ, as the key transformation. researchgate.netthieme-connect.com The process involves a retro-Diels-Alder reaction to extrude cyclopentadiene, followed by a 6π electrocyclic reaction of an intermediate vinyl ketene, which rearranges to form the 2-pyrone ring. acs.org This method has been successfully applied to produce not only the parent 2-pyrone but also various 6-substituted 2-pyrones by starting with substituted furfuryl alcohols. thieme-connect.comacs.org

Another sustainable approach involves the use of gallic acid and tannic acid, which are abundant, underutilized polyphenolic compounds obtainable from tree bark. rsc.org Through an oxidative cleavage process, these renewable starting materials can be converted into 2-pyrone-4,6-dicarboxylic acid, a valuable monomer for biobased polyesters. rsc.org

Chemical Modification of this compound for Analog Development

The development of analogs of natural products is essential for structure-activity relationship (SAR) studies. While specific reports on the direct chemical modification of the this compound molecule are limited, the extensive chemistry of the 2-pyrone scaffold provides a clear blueprint for how such analogs could be created.

The synthesis of Gibepyrone A alongside this compound already demonstrates a strategy for analog development by modifying the starting materials. researchgate.net More broadly, cross-coupling reactions are a powerful tool for derivatizing the 2-pyrone core. uni-regensburg.de Halogenated 2-pyrones, such as 3-bromo- (B131339) or 3,5-dibromo-2-pyrone, serve as versatile intermediates. researchgate.netuni-regensburg.de These compounds can undergo regioselective palladium-catalyzed reactions, including Stille, Suzuki, and Sonogashira couplings, to introduce a wide variety of substituents at different positions on the pyrone ring. researchgate.netnih.govuni-regensburg.de For instance, the Sonogashira coupling of 3,5-dibromo-2-pyrone with terminal alkynes proceeds selectively at the C-3 position, yielding 3-alkynyl-5-bromo-2-pyrones, which can be further modified. uni-regensburg.deresearchgate.net These established methodologies for the 2-pyrone class could readily be applied to a synthetic intermediate of this compound to generate a library of novel analogs for further investigation.

Strategies for Modifying Side Chains and Ring Substituents

The modification of this compound's core structure, a 6-substituted 3-methyl-2(2H)-pyranone, relies heavily on synthetic strategies that build the pyrone ring with pre-functionalized positions or utilize versatile intermediates that allow for late-stage diversification.

A key approach involves the synthesis of halogenated 2(2H)-pyranone intermediates, which serve as versatile precursors for introducing a variety of substituents through cross-coupling reactions. researchgate.net For instance, 6-substituted 3-bromo-5-iodo-2(2H)-pyranones are valuable starting materials. researchgate.net These dihalides can be selectively functionalized. The synthesis of 6-substituted 3-methyl-2(2H)-pyranones, the structural class to which this compound belongs, has been achieved by the selective reduction of these dihalogenated derivatives to the corresponding 6-substituted 3-bromo-2(2H)-pyranones, followed by a palladium/copper-catalyzed reaction with tetramethyltin to introduce the methyl group at the C-3 position. researchgate.net

However, this specific approach was found to be unsuitable for the stereoisomerically pure synthesis of this compound. researchgate.net An effective stereoselective synthesis was instead achieved through a reaction sequence involving the iodolactonization of (2Z,6Z)-2,6-dimethyl-2,6-octadien-4-ynoic acid. researchgate.net This process forms a 6-substituted 5-iodo-3-methyl-2(2H)-pyranone intermediate, which is then subjected to a palladium-catalyzed reduction to yield the final product. researchgate.netresearchgate.net This strategy highlights how the modification of the initial acyclic carboxylic acid precursor can be a viable route to different side-chain analogues.

Further diversification of the pyrone ring can be accomplished using various modern synthetic methods on halogenated pyrone scaffolds. researchgate.net These include well-established palladium-catalyzed reactions such as Stille and Suzuki-Miyaura couplings, Sonogashira alkynylation, and amination reactions, which allow for the introduction of a wide array of carbon-based and heteroatom-based substituents. researchgate.netresearchgate.net

| Precursor Compound | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|

| 6-substituted 3-bromo-5-iodo-2(2H)-pyranone | Stille-type reaction | 5,6-disubstituted 3-methyl-2(2H)-pyranone | researchgate.net |

| 6-substituted 3-bromo-2(2H)-pyranone | Pd/Cu-catalysed reaction with tetramethyltin | 6-substituted 3-methyl-2(2H)-pyranone | researchgate.net |

| (2Z,6Z)-2,6-dimethyl-2,6-octadien-4-ynoic acid | Iodolactonization & Pd-catalysed reduction | This compound (stereoisomerically pure) | researchgate.netresearchgate.net |

| 3,5-dibromo-2-pyrone | Sonogashira coupling | 3-alkynyl-5-bromo-2-pyrone | researchgate.net |

| 3,5-dibromo-2-pyrone | Suzuki-Miyaura coupling | 3-aryl-5-bromo-2-pyrone | researchgate.net |

Derivatization Techniques (e.g., Acetylation, Halogenation)

Derivatization is a crucial tool for studying structure-activity relationships and for preparing compounds for analytical procedures. For pyrones like this compound, several techniques can be applied.

Halogenation is not only a derivatization method but also a fundamental step in the synthesis of functionalized pyrone intermediates. researchgate.net As mentioned, iodolactonization is a key reaction for building the pyrone ring system found in this compound. researchgate.net This process introduces an iodine atom onto the ring, which is a versatile handle for subsequent cross-coupling reactions. researchgate.netresearchgate.net Bromination is another common halogenation technique. For example, the bromination of dehydroacetic acid using copper(II) bromide (CuBr₂) has been used to create a dibromoacetyl-pyranone derivative, which can then be used to synthesize thiazole-substituted pyrones. researchgate.net These halogenated intermediates are pivotal for creating libraries of pyrone derivatives with diverse substituents. researchgate.net

Acetylation , the introduction of an acetyl group, is a standard derivatization technique often used to modify hydroxyl groups within a molecule. This can alter the compound's polarity, solubility, and biological activity. In the broader class of pyrone natural products, acetylation of aurovertin (B1171891) D, which contains multiple hydroxyl groups, led to a complete loss of its inhibitory activity against E. coli K-12. psu.edu While specific studies on the acetylation of this compound are not detailed in the provided context, this example illustrates the potential impact of such a modification. Furthermore, analysis of fungal extracts containing this compound by gas chromatography-mass spectrometry (GC/MS) often requires a derivatization step, which may include acetylation or silylation, to increase the volatility of the analytes. researchgate.netresearchgate.net

In nature, enzymatic derivatization also occurs. The biosynthesis of gibepyrone A, the (E)-stereoisomer of this compound, is followed by the formation of oxidized derivatives (gibepyrones B–F) through the action of P450 monooxygenases. nih.gov This biological derivatization, primarily through hydroxylation, suggests that synthetic efforts to introduce hydroxyl groups at various positions could yield compounds with modified biological profiles. nih.gov

| Technique | Reagent/Method | Purpose/Outcome | Reference |

|---|---|---|---|

| Iodolactonization | Iodine | Forms a 5-iodo-2(2H)-pyranone intermediate for synthesis. | researchgate.netresearchgate.net |

| Bromination | CuBr₂ | Creates brominated pyrone intermediates for further synthesis. | researchgate.net |

| Acetylation | Acetic anhydride (B1165640) (inferred) | Modifies hydroxyl groups, affecting biological activity. | psu.edu |

| Hydroxylation (enzymatic) | P450 monooxygenases | Natural formation of oxidized pyrone derivatives. | nih.gov |

| Analytical Derivatization | Silylation/Acetylation agents | Increases volatility for GC/MS analysis. | researchgate.netresearchgate.net |

Structure Activity Relationship Sar Studies of Fusalanipyrone and Analogs

Comparative Analysis of Fusalanipyrone and Related Pyrones (e.g., Gibepyrones, Fusapyrones)

This compound belongs to the α-pyrone (or 2-pyrone) class of natural products, which are characterized by a pyran-2-one heterocyclic ring scaffold. ontosight.airsc.org This structural motif is found in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial properties. ontosight.airsc.orgresearchgate.net this compound is structurally related to several other mycotoxins, most notably the gibepyrones and fusapyrones, which are also produced by fungi of the Fusarium genus. nih.govnih.gov

This compound, isolated from Fusarium solani, is specifically the (Z)-stereoisomer of gibepyrone A. nih.govresearchgate.net Gibepyrone A, along with its derivatives gibepyrones B-F, is produced by the rice pathogen Fusarium fujikuroi. nih.govbeilstein-journals.org Another important related group includes fusapyrone (B118556) and deoxyfusapyrone (B1670254), which are 3-substituted-4-hydroxy-6-alkyl-2-pyrones isolated from Fusarium semitectum. glycoscience.ruresearchgate.net These compounds exhibit significant antifungal activity against various molds. glycoscience.ruresearchgate.net Comparative studies between these related pyrones provide valuable insights into the structural requirements for their biological function. For instance, fusapyrone consistently demonstrates greater antifungal activity than deoxyfusapyrone, highlighting the importance of the specific substitution pattern on the core scaffold. researchgate.net

Stereochemistry, the three-dimensional arrangement of atoms, plays a crucial role in the biological activity of chiral molecules, as it governs their interaction with biological targets like enzymes and receptors. longdom.orgnih.govnih.gov Even minor differences in spatial arrangement can lead to vastly different biological and toxicological profiles. longdom.orgmichberk.com

A clear example within this compound class is the stereoisomeric relationship between this compound and gibepyrone A. nih.gov

This compound is 6-((2Z )-but-2-en-2-yl)-3-methylpyran-2-one. nih.gov

Gibepyrone A is 6-((2E )-but-2-en-2-yl)-3-methylpyran-2-one. nih.govebi.ac.uk

The only difference between these two molecules is the geometry around the double bond in the butenyl side chain at position 6 of the pyrone ring. This compound is reported to possess both antifungal and phytotoxic activities. nih.gov In contrast, gibepyrones A and B show moderate antimicrobial activity against certain Gram-positive bacteria and yeasts. nih.gov This distinction underscores that the specific spatial configuration of the side chain is a key determinant of the type and potency of biological activity.

| Compound | Isomer | Reported Biological Activity | Source Organism |

|---|---|---|---|

| This compound | (Z)-isomer | Antifungal and phytotoxic activities nih.gov | Fusarium solani nih.govresearchgate.net |

| Gibepyrone A | (E)-isomer | Moderate antimicrobial activity (bacteria, yeasts) nih.gov | Fusarium fujikuroi nih.gov |

The pyran-2-one ring is the fundamental structural unit for this class of compounds. rsc.org Research on related analogs, particularly derivatives of fusapyrone, has demonstrated that the integrity of this core scaffold is essential for maintaining biological activity. researchgate.net

A 2004 study by Altomare et al. investigated the SAR of fusapyrone by creating several derivatives with modifications to the pyrone ring, the glycosyl residue at position 3, and the aliphatic side chain at position 6. glycoscience.runih.gov The study revealed that nearly all chemical modifications to the parent fusapyrone molecule resulted in a significant reduction or complete loss of antifungal activity against pathogens like Botrytis cinerea. glycoscience.ruresearchgate.netnih.gov For example, derivatives where the 4-hydroxyl group of the pyrone ring was methylated showed greatly diminished activity. glycoscience.ru This suggests that the specific electronic and hydrogen-bonding capabilities of the unsubstituted 4-hydroxy-2-pyrone system are critical for its antifungal mechanism.

Correlations between Structural Features and Biological Function

Beyond the core scaffold, specific functional groups and side chains attached to the pyran-2-one ring are pivotal in defining the biological profile of this compound and its analogs.

The nature of the alkyl substituent at the C-6 position of the pyrone ring significantly influences biological activity. This is evident in the comparison between fusapyrone and deoxyfusapyrone. researchgate.net Both are complex molecules featuring a long, substituted aliphatic chain at C-6, but they differ in this chain's structure. glycoscience.ru Studies consistently show that fusapyrone has stronger antifungal activity than deoxyfusapyrone against a range of filamentous fungi. researchgate.net

Chemical modifications to the aliphatic chain of fusapyrone have been shown to negatively impact its antifungal properties. researchgate.net This indicates that the length, saturation, and functionalization of this side chain are finely tuned for optimal interaction with its biological target. The influence of aliphatic chain length on the physical and biological properties of molecules is a well-documented phenomenon, affecting factors like molecular conformation, packing, and membrane interactions. mdpi.comnih.govrsc.org

The functional groups attached to the pyrone scaffold are critical for activity, particularly the hydroxyl (–OH) and carbonyl (C=O) groups. The carbonyl group is an integral part of the lactone (cyclic ester) structure of the pyran-2-one ring.

The 4-hydroxy group, present in fusapyrone and deoxyfusapyrone, is especially important. glycoscience.ruresearchgate.net A key SAR study involved the pentaacetylation of fusapyrone, converting its five hydroxyl groups (including the one at the 4-position of the pyrone ring) into acetyl esters. This modification led to two major changes:

A dramatic decrease in antifungal activity. The acetylated derivatives were largely inactive against fungi like Botrytis cinerea, Aspergillus parasiticus, and Penicillium brevi-compactum. glycoscience.runih.gov

A significant increase in general toxicity (zootoxicity), as observed in brine shrimp (Artemia salina) bioassays. glycoscience.runih.gov

These findings suggest that the free hydroxyl groups are essential for the specific antifungal mechanism, likely participating in hydrogen bonding with the target site. glycoscience.ru The increased toxicity of the acetylated, more hydrophobic derivatives suggests a different, less specific mechanism of toxicity, possibly related to disruption of cell membranes. nih.gov

| Compound/Derivative | Key Structural Feature | Antifungal Activity (vs. B. cinerea) | Zootoxicity (A. salina) | Reference |

|---|---|---|---|---|

| Fusapyrone (Parent) | Free hydroxyl groups | Strong (MIC: 0.78-6.25 µg/mL) | Slightly toxic | glycoscience.runih.gov |

| Pentaacetylfusapyrone | Acetylated hydroxyls (increased hydrophobicity) | Inactive | Strongly toxic | glycoscience.runih.gov |

| Deoxyfusapyrone | Altered C-6 aliphatic chain | Active, but less than fusapyrone | Slightly toxic | researchgate.netnih.gov |

Theoretical and Computational Approaches to SAR

Modern drug discovery and molecular analysis often employ theoretical and computational methods to understand and predict structure-activity relationships. cnr.it Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling establish mathematical correlations between the chemical structure of a compound and its biological activity. wikipedia.org

While specific, in-depth computational studies focusing exclusively on this compound are not widely documented in the reviewed literature, such approaches hold significant potential for this class of molecules. Computational modeling could be used to:

Predict the activity of novel analogs: By building a QSAR model based on existing data for this compound, gibepyrones, and fusapyrones, the antifungal or phytotoxic potential of new, unsynthesized derivatives could be estimated.

Identify the pharmacophore: Modeling can help determine the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity.

Simulate target binding: If the biological target of this compound were known, molecular docking simulations could be used to model the binding interaction, providing insights into why certain structural features (like the (Z)-isomer or the 4-hydroxyl group) are critical for affinity and efficacy.

These computational tools offer a powerful complement to traditional synthetic and biological testing, potentially accelerating the discovery of new agents based on the this compound scaffold. mdpi.com

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound and its analogs, molecular docking simulations are invaluable for predicting their interaction with potential protein targets within nematodes. This method allows for the visualization of binding modes at the atomic level, providing insights into the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govnih.gov

The process begins with the three-dimensional structures of the ligand (this compound or its analog) and the target protein. If the experimental structure of the target is unavailable, a homology model can be constructed based on the sequence of a related protein with a known structure. researchgate.net The docking software then samples a large number of possible conformations of the ligand within the binding site of the protein and uses a scoring function to rank them based on their predicted binding affinity. core.ac.uk

For nematicidal α-pyrones, a likely target for molecular docking studies is the succinate (B1194679) dehydrogenase (SDH) enzyme, which is crucial for cellular respiration in nematodes and a known target for some commercial nematicides. researchgate.net Docking studies of this compound analogs against the nematode SDH could reveal key amino acid residues in the binding pocket that interact with the α-pyrone core and its substituents. For example, the carbonyl group of the pyranone ring might act as a hydrogen bond acceptor, while the hydrophobic side chain could fit into a lipophilic pocket within the enzyme. researchgate.net

These simulations can guide the synthesis of new analogs by suggesting modifications that would improve the binding affinity and, consequently, the nematicidal activity. For instance, if a simulation shows a void space in the binding pocket, a bulkier substituent could be added to an analog to fill this space and increase van der Waals interactions. Conversely, if a polar group on the ligand is in a nonpolar environment, it could be replaced with a more hydrophobic moiety.

While specific molecular docking studies on this compound are not widely reported, the methodology has been successfully applied to other nematicidal compounds and provides a powerful tool for the rational design of novel this compound-based nematicides. researchgate.netcore.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. acs.org For this compound and its analogs, QSAR models can be developed to predict their nematicidal activity based on calculated molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. acs.org

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of this compound analogs with experimentally determined nematicidal activities (e.g., LC50 values) is required. This dataset is usually divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A large number of molecular descriptors are calculated for each analog using specialized software.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using the test set and various statistical metrics.

A well-validated QSAR model can be a powerful tool in the drug discovery process. It can be used to predict the activity of virtual or yet-to-be-synthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of research and development. acs.org

Comparative Zootoxicity Assessments in Model Organisms for SAR Insight

To gain a comprehensive understanding of the structure-activity relationships of this compound and its analogs, it is essential to assess their biological activity not only against the target nematodes but also against non-target organisms. Comparative zootoxicity studies in various model organisms provide valuable information on the selectivity of the compounds and can offer insights into their mechanism of action.

A common model organism used in nematicidal research is the free-living nematode Caenorhabditis elegans. researchgate.net While not a plant parasite, C. elegans is easy to culture in the laboratory and shares many biological pathways with parasitic nematodes. By testing a series of this compound analogs against C. elegans, researchers can quickly screen for nematicidal activity and establish a preliminary SAR. For instance, studies on other fungal metabolites have shown varying lethal concentrations against C. elegans, which helps in identifying the most potent compounds. researchgate.net

In addition to C. elegans, other model organisms are used to assess the broader toxicological profile of potential nematicides. The brine shrimp (Artemia salina) lethality assay is a simple and rapid method to evaluate the general toxicity of compounds. researchgate.net Studies on α-pyrones have utilized this assay to determine the concentrations at which these compounds exhibit toxic effects, providing a measure of their potential impact on aquatic invertebrates. researchgate.net

The following table presents hypothetical zootoxicity data for this compound and its analogs against different model organisms, which would be essential for a thorough SAR analysis.

| Compound | Organism | Endpoint | Value |

| This compound | Meloidogyne incognita | LC50 (72h) | 134 µg/mL |

| Gibepyrone D | Meloidogyne incognita | LC50 (72h) | 134 µg/mL |

| 4-Hydroxybenzoic acid | Meloidogyne incognita | LC50 (72h) | 104 µg/mL |

| Indole-3-acetic acid | Meloidogyne incognita | LC50 (72h) | 117 µg/mL |

| Alternariol | Artemia salina | IC50 | 150 µg/mL researchgate.net |

| Altenuene | Artemia salina | IC50 | 375 µg/mL researchgate.net |

This table includes data for structurally related compounds to illustrate the type of information gathered in comparative zootoxicity assessments. LC50: Lethal Concentration 50; IC50: Inhibitory Concentration 50.

By comparing the toxicity of this compound analogs across different species, it is possible to identify compounds that are highly active against target nematodes while exhibiting low toxicity to non-target organisms. This selectivity is a critical attribute for the development of environmentally friendly nematicides. The data from these comparative assessments are integral to building a comprehensive SAR profile, guiding the design of safer and more effective crop protection agents.

Biological Activities and Mechanistic Investigations of Fusalanipyrone

Phytotoxic Effects and Plant-Pathogen Interactions

Fusalanipyrone is recognized as a phytotoxic compound produced by pathogenic strains of Fusarium. researchgate.netscience.gov Its presence is linked to the disease-causing capabilities of these fungi, marking it as a significant factor in plant pathology.

Studies have demonstrated that this compound has a notable inhibitory effect on the growth of certain plant seedlings. This phytotoxicity has been specifically documented in model plants such as morning glory (Ipomoea tricolor) and lettuce (Lactuca sativa). science.gov Research involving extracts from Fusarium oxysporum f. sp. batatas, the fungus responsible for wilt disease in sweet potato and morning glory, led to the isolation of this compound as one of the active phytotoxic components. nih.gov

The inhibitory impact of this compound was found to be more pronounced on morning glory seedlings compared to lettuce seedlings. researchgate.netnih.govrsc.org This differential effect suggests a degree of selectivity in its phytotoxic action.

Table 1: Phytotoxic Effects of this compound on Plant Seedlings

| Plant Species | Common Name | Observed Effect |

| Ipomoea tricolor | Morning Glory | Strong growth inhibition. nih.govrsc.org |

| Lactuca sativa | Lettuce | Moderate to lower growth inhibition. researchgate.netnih.gov |

The production of phytotoxic secondary metabolites is a key strategy for many plant-pathogenic fungi to overcome host defenses and cause disease. rsc.org this compound, isolated from a pathogenic Fusarium isolate that causes wilt disease, is considered a virulence factor. nih.govrsc.org By exerting toxic effects on host plants, it likely contributes to the symptoms observed during fungal infection, such as leaf etiolation and growth stunting. nih.gov The ability of the fungus to secrete such compounds into the host environment is a critical component of its pathogenicity. researchgate.netrsc.org

The phytotoxicity of this compound exhibits a clear concentration-response relationship. In studies using morning glory seedlings, the growth inhibition followed a sigmoidal dose-response curve, which is characteristic of many bioactive compounds. researchgate.netnih.govrsc.org This relationship allows for the quantification of the compound's potency.

A key metric, the half-maximal effective concentration (EC₅₀), was determined for this compound's inhibitory effect on the growth of morning glory seedlings. The EC₅₀ value was found to be exceptionally low, highlighting the compound's high potency as a phytotoxin. nih.govrsc.org

Table 2: Potency of this compound in Morning Glory Seedling Growth Inhibition Assay

| Compound | EC₅₀ Value |

| This compound | 18 nM nih.govrsc.org |

| Ergosterol | 1.6 µM nih.govrsc.org |

EC₅₀ represents the concentration required to achieve 50% of the maximum inhibitory effect. A lower value indicates higher potency. Ergosterol, another compound isolated from the same fungus, is shown for comparison.

Antimicrobial Activities against Fungi and Bacteria

In addition to its effects on plants, this compound has been reported to possess antifungal properties. researchgate.net Research into structurally related α-pyrone compounds, such as fusapyrone (B118556) and deoxyfusapyrone (B1670254), provides significant insight into the potential antimicrobial spectrum of this class of molecules.

While detailed studies on this compound's specific minimum inhibitory concentrations (MICs) are not widely available, research on the closely related metabolites fusapyrone and deoxyfusapyrone, isolated from Fusarium semitectum, demonstrates potent antifungal activity. These compounds were highly effective against several significant plant pathogens, including Botrytis cinerea, the causative agent of gray mold disease, and Aspergillus parasiticus. nih.gov The MIC values for these related compounds were in the low microgram-per-milliliter range, indicating strong inhibition. nih.gov Given that this compound is also reported to have antifungal activity, it is positioned as a compound of interest for its potential to control plant diseases. researchgate.net

A notable characteristic of the antifungal activity of related pyrones is the differential sensitivity observed across various fungal genera. While potent against filamentous fungi (molds), these compounds show a remarkable lack of activity against certain yeasts. nih.gov Studies on fusapyrone and deoxyfusapyrone revealed that even at the highest tested concentration (50 µg/mL), there was no growth inhibition of the biocontrol yeasts Pichia guilliermondii and Rhodotorula glutinis. nih.gov This selective action suggests a mechanism that is specific to certain fungal groups and highlights a potential advantage in applications where preserving beneficial yeast populations is desirable.

Table 3: Antifungal Spectrum of Related Compounds (Fusapyrone and Deoxyfusapyrone)

| Fungal Species | Type | Activity (MIC in µg/mL) |

| Botrytis cinerea | Mold | Strong (0.78–6.25) nih.gov |

| Aspergillus parasiticus | Mold | Strong (0.78–6.25) nih.gov |

| Penicillium brevi-compactum | Mold | Strong (0.78–6.25) nih.gov |

| Pichia guilliermondii | Yeast | Inactive (>50) nih.gov |

| Rhodotorula glutinis | Yeast | Inactive (>50) nih.gov |

Interactions with Microbial Growth and Metabolism

This compound, a polyketide metabolite isolated from Fusarium solani, has been identified as having distinct biological activities, including interactions with microbial life. researchgate.netnih.gov Research indicates that this compound possesses antifungal properties. nih.gov It is the (Z)-stereoisomer of Gibepyrone A, and studies on both compounds help to elucidate its potential antimicrobial spectrum. nih.govnih.gov

While direct, extensive studies on this compound's effect on a wide range of microbes are limited, the activities of its stereoisomer, Gibepyrone A, provide significant insight. Gibepyrone A has demonstrated moderate antimicrobial activity against certain Gram-positive bacteria and yeasts. nih.gov In laboratory tests, Gibepyrones A and B were active against Bacillus subtilis, Staphylococcus aureus, Saccharomyces cerevisiae, and Candida albicans at a minimal inhibitory concentration (MIC) of 100–200 μg/ml. nih.gov Gibepyrone B, a derivative of Gibepyrone A, was specifically active against S. aureus and S. cerevisiae. nih.gov

This contrasts with related α-pyrones like fusapyrone and deoxyfusapyrone, which showed considerable activity against various filamentous fungi but were inactive against yeasts and the Gram-positive bacterium Bacillus megaterium. researchgate.net

Table 1: Antimicrobial Activity of Gibepyrone A & B (Stereoisomers of this compound)

| Microorganism | Type | Compound | Activity (MIC) |

|---|---|---|---|

| Bacillus subtilis | Gram-positive Bacteria | Gibepyrone A | 100-200 µg/ml |

| Staphylococcus aureus | Gram-positive Bacteria | Gibepyrone A & B | 100-200 µg/ml |

| Saccharomyces cerevisiae | Yeast | Gibepyrone A & B | 100-200 µg/ml |

| Candida albicans | Yeast | Gibepyrone A | 100-200 µg/ml |

Data sourced from a study on Gibepyrones A and B, the (E)-stereoisomers of this compound. nih.gov

The biosynthesis of these pyrones is a subject of ongoing research, with studies suggesting that the production of derivatives like Gibepyrone B may serve as a detoxification mechanism for the producing fungus itself, as Gibepyrone A is toxic to the fungus. nih.gov

Evaluation of Broader Biological Activities (e.g., Cytotoxic, Anti-inflammatory) in In Vitro Models for Research Purposes

For research purposes, this compound has been evaluated for several broader biological activities, revealing significant cytotoxic and phytotoxic effects in various in vitro models.

Cytotoxic Activity

This compound, isolated from the endophytic fungus Fusarium sp. PDB51F5, has been reported to exhibit cytotoxic activity against several human cancer cell lines. tandfonline.comnih.govrsc.orgnih.gov The compound was also tested against a non-cancerous cell line to assess its selectivity. nih.govrsc.org The research demonstrated that this compound's cytotoxicity had half-maximal inhibitory concentration (IC₅₀) values in the micromolar range. tandfonline.comnih.gov

The specific IC₅₀ values from these research findings are detailed in the table below.

Table 2: In Vitro Cytotoxic Activity of this compound

| Cell Line | Type | IC₅₀ Value (µM) |

|---|---|---|

| KB | Oral Human Carcinoma | 148 - 162 |

| NCI-H137 | Human Lung Cancer | 148 - 162 |

| MCF-7 | Human Breast Cancer | 148 - 162 |

| Vero | Non-cancerous African green monkey kidney cells | 148 - 162 |

Data sourced from studies on metabolites from Fusarium sp. PDB51F5. tandfonline.comnih.govrsc.orgnih.gov

Phytotoxic Activity

In addition to its cytotoxicity against mammalian cell lines, this compound has demonstrated potent phytotoxic activity. nih.govnih.govresearchgate.net In a study investigating the phytotoxic components of a pathogenic Fusarium isolate, this compound was identified as a key active compound. nih.govresearchgate.net It showed a significantly high growth inhibition of morning glory (Ipomoea tricolor) seedlings, with a half-maximal effective concentration (EC₅₀) of 18 nM. nih.govresearchgate.net This effect was two orders of magnitude higher than that of ergosterol, another active compound isolated from the same fungus. nih.govresearchgate.net However, this compound exhibited lower growth inhibition activity against lettuce (Lactuca sativa) seedlings, suggesting a degree of selectivity in its phytotoxic action. nih.govresearchgate.net

Anti-inflammatory Activity

Based on available scientific literature, there are currently no specific in vitro studies evaluating the anti-inflammatory activity of the isolated compound this compound. While other metabolites isolated from Fusarium species have been investigated for anti-inflammatory properties, this specific activity has not been reported for this compound itself. tandfonline.comrsc.org

Analytical and Spectroscopic Characterization in Research of Fusalanipyrone

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidationresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a novel compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. bioanalysis-zone.comlabmanager.com In the investigation of secondary metabolites from fungal cultures, such as those from Fusarium solani, HPLC is often coupled with HRMS (HPLC-HRMS). semanticscholar.orgunivie.ac.at This combination allows for the separation of compounds in a complex mixture before high-accuracy mass measurement. semanticscholar.org

For Fusalanipyrone, analysis by HPLC-HRMS was a critical step. While initially isolated and named this compound, subsequent detailed analysis, including HRMS, played a role in its structural revision. semanticscholar.orgnih.gov Researchers analyzing culture fluids of Fusarium species detected a secondary metabolite with a precise mass corresponding to a specific elemental composition. semanticscholar.org This high-resolution data allows for the calculation of a molecular formula, distinguishing it from other compounds that might have the same nominal mass but different elemental makeups. bioanalysis-zone.comchromatographyonline.com The ability of HRMS to provide exact mass measurements to several decimal places is fundamental in confirming the identity of known compounds or proposing formulas for new ones. bioanalysis-zone.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentresearchgate.nettorontech.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds, providing insights into the chemical environment, connectivity, and spatial arrangement of atoms. ufs.ac.zalongdom.org The structural elucidation of this compound relied heavily on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net

1D and 2D NMR Techniques

The process of structural assignment for a natural product like this compound begins with acquiring 1D NMR spectra, primarily Proton (¹H) and Carbon-13 (¹³C) NMR. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (via chemical shift), their multiplicity (splitting patterns), and the number of neighboring protons (via integration). The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

To establish the complete carbon skeleton and the connectivity between protons and carbons, 2D NMR techniques are employed. rsc.org These experiments correlate nuclear spins that are coupled either through bonds or through space. longdom.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons, helping to piece together fragments of the molecule. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. acdlabs.com

For this compound, a detailed comparison of its ¹H and ¹³C NMR data with that of a synthesized compound, Gibepyrone A, ultimately demonstrated that the two were identical. semanticscholar.orgnih.gov

The following table summarizes the reported ¹H and ¹³C NMR spectral data for the compound identified as this compound, which was later revised to Gibepyrone A.

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

|---|---|---|

| 2 | 164.5 | - |

| 3 | 95.8 | - |

| 4 | 160.8 | 7.11, s |

| 5 | 100.2 | 6.06, s |

| 6 | 158.0 | - |

| 1' | 11.9 | 2.10, d (7.0) |

| 2' | 139.8 | 6.75, qt (7.0, 1.5) |

| 3' | 128.2 | - |

| 4' | 14.1 | 1.75, d (1.5) |

| 3-CH3 | 19.8 | 2.05, s |

Stereochemical Assignment through NMR Data

A significant aspect of structural elucidation is determining the compound's stereochemistry. conicet.gov.ar For this compound, the key stereochemical feature is the geometry of the double bond in the butenyl side chain. The original structure was reported as the (Z)-stereoisomer. nih.gov NMR techniques, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOESY) experiments, are powerful methods for this purpose. wordpress.comnih.gov

The NOESY experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. wordpress.com This provides crucial information about the relative stereochemistry. For the butenyl side chain of this compound, a NOESY experiment could distinguish between the (E) and (Z) isomers by observing the spatial proximity of the vinylic proton (H-2') to either the methyl group (H-4') or the methylene (B1212753) protons (H-1'). However, subsequent research involving the total synthesis of Gibepyrone A and a direct comparison of its NMR data with the reported data for this compound led to a structural revision. semanticscholar.orgnih.gov This comparison confirmed that the natural product isolated from F. solani was, in fact, Gibepyrone A, which has an (E)-configuration at the C2'-C3' double bond, and that the original assignment of this compound as the (Z)-isomer was incorrect. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profilingresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and semi-volatile compounds. thermofisher.comnih.gov In the context of natural products research, GC-MS is frequently used for the metabolic profiling of microbial extracts. lcms.cz For compounds that are not inherently volatile, chemical derivatization (e.g., trimethylsilylation) can be used to increase their volatility for GC analysis. thermofisher.comshimadzu.com

In the investigation of this compound, GC-MS was used as a confirmatory analytical method. nih.gov The identity of the natural product isolated from Fusarium solani and Fusarium fujikuroi cultures was verified by comparing its GC-MS profile with that of a synthetic standard of Gibepyrone A. semanticscholar.orgnih.gov The technique provides two key pieces of information for identification: the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer. A match in both retention time and mass spectrum with an authentic standard provides strong evidence for the compound's identity. thermofisher.com GC-MS is particularly well-suited for analyzing headspace extracts from fungal agar (B569324) plate cultures to identify volatile organic compounds. semanticscholar.orgnih.gov

Isotopic Labeling and Metabolic Flux Analysisresearchgate.netnih.govufs.ac.za

Isotopic labeling is a powerful experimental technique used to trace the metabolic pathways leading to the biosynthesis of a natural product. researchgate.netlucerna-chem.ch By feeding a culture with a precursor molecule enriched with a stable isotope (e.g., ¹³C, ²H, ¹⁵N), researchers can track the incorporation of these labels into the final product using mass spectrometry or NMR. lucerna-chem.chmdpi.com This provides direct evidence of the biosynthetic building blocks.

Initially, the structure of this compound was suggested to be of monoterpenoid origin. nih.gov However, feeding experiments with deuterated methionine (a precursor for S-adenosyl methionine, the primary methyl group donor in biosynthesis) provided evidence that this compound was likely a methylated polyketide. nih.gov This finding was crucial in redirecting the investigation into its true biosynthetic pathway.

Metabolic Flux Analysis (MFA) is a broader computational and experimental framework that quantifies the rates (fluxes) of all reactions within a metabolic network. wikipedia.orgnih.govrsc.org While detailed MFA was not explicitly reported for this compound itself, the isotopic labeling experiments are a foundational component of such an analysis. creative-proteomics.comnih.gov These studies are essential for understanding how an organism's central metabolism is channeled to produce specialized secondary metabolites. rsc.org

Chromatographic Methods (e.g., HPLC) for Purity and Quantificationresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used for the separation, purification, and quantification of compounds in a mixture. torontech.comresearchgate.net Its application is indispensable in natural products chemistry.

In the research on this compound, HPLC was used extensively. The initial step in studying secondary metabolites from a fungal culture is typically to generate a crude extract, which is then fractionated using various chromatographic techniques, including HPLC, to isolate individual compounds. nih.gov The purity of the isolated this compound can be assessed by HPLC, where a pure compound should ideally appear as a single, sharp peak in the chromatogram. transharmreduction.org

Furthermore, HPLC is a primary tool for quantification. biomedpharmajournal.orgnih.gov By creating a calibration curve with standards of known concentrations, the amount of this compound produced by a fungal culture under specific conditions can be accurately determined. biomedpharmajournal.org This is often done using an HPLC system equipped with a UV detector, selecting a wavelength where the compound has maximum absorbance. transharmreduction.org The analysis of F. fujikuroi liquid cultures by HPLC-HRMS, for example, allowed for the detection and relative quantification of this compound (revised to Gibepyrone A) and its derivatives. semanticscholar.org

Interactions and Co Occurrence of Fusalanipyrone with Other Metabolites

Co-isolation with Related Pyrones and Other Secondary Metabolites

Fusalanipyrone is frequently found and isolated alongside other secondary metabolites, a testament to the prolific and diverse biosynthetic capabilities of Fusarium species. researchgate.net

Research on Fusarium semitectum has led to the co-isolation of this compound and Deoxyfusapyrone (B1670254) , another closely related α-pyrone. researchgate.netnih.govresearchgate.netnih.gov Similarly, studies on pathogenic Fusarium oxysporum identified Ergosterol as an active compound isolated from the same fractions as this compound. researchgate.net

The biosynthesis of these compounds often occurs in tandem, regulated by shared genetic and environmental triggers. For instance, recent research on Fusarium mangiferae, the causal agent of mango malformation disease, has identified the polyketide synthase (PKS) gene, FmPKS40, as being involved in the production of both fusapyrone (B118556) and deoxyfusapyrone. frontiersin.org This finding underscores that the production of these related pyrones is genetically linked.

The Fusarium genus is a well-known producer of a wide range of secondary metabolites. researchgate.net Therefore, it is common for this compound to co-occur with other classes of compounds produced by these fungi, such as:

Pigments : bikaverin (B1667059), fusarubins frontiersin.org

Mycotoxins : fusaric acid, beauvericin, fumonisins, trichothecenes frontiersin.orgnih.govunl.edu

Table 1: Metabolites Co-isolated with this compound

| Metabolite | Metabolite Class | Producing Organism (in study) | Reference |

|---|---|---|---|

| Deoxyfusapyrone | α-Pyrone | Fusarium semitectum, Fusarium mangiferae | researchgate.netnih.govfrontiersin.org |

| Ergosterol | Sterol | Fusarium oxysporum f. sp. batatas | researchgate.net |

Synergistic or Antagonistic Effects with Other Fungal Metabolites in Research Models

The interactions between co-occurring fungal metabolites can result in synergistic or antagonistic effects, where the combined biological activity is greater or lesser than the sum of the individual effects, respectively.

A notable example of synergism has been observed in phytotoxicity studies. Research on the pathogenic fungus Fusarium oxysporum f. sp. batatas demonstrated that this compound and Ergosterol, when co-isolated, exhibit phytotoxic effects on morning glory seedlings. researchgate.net While both compounds individually inhibit seedling growth, findings suggest that a synergistic interaction between co-occurring mycotoxins and other biologically active compounds may be responsible for the observed plant growth inhibition. researchgate.net This type of interaction is crucial for understanding the virulence mechanisms of plant pathogenic fungi. researchgate.net

The concept of synergistic phytotoxicity is well-documented for other Fusarium metabolites. For instance, the mycotoxin culmorin (B1213837) acts synergistically with trichothecenes like deoxynivalenol (B1670258) (DON) to inhibit plant growth, even though culmorin shows little toxicity on its own. nih.gov Such interactions highlight the complexity of fungal virulence, where a cocktail of secreted metabolites, rather than a single compound, dictates the outcome of the host-pathogen interaction.

Conversely, antagonistic interactions can also occur, where one metabolite may inhibit the activity of another. While specific antagonistic interactions involving this compound are not extensively detailed in the current body of research, this remains an active area of investigation in chemical ecology.

Table 2: Observed Interactions of this compound in Research Models

| Interacting Metabolite | Model System | Observed Effect | Type of Interaction | Reference |

|---|---|---|---|---|

| Ergosterol | Morning Glory (Ipomoea tricolor) seedlings | Inhibition of seedling growth | Synergistic | researchgate.netresearchgate.net |

Metabolic Cross-Talk within Fungal Secretomes

The production of this compound is not an isolated metabolic event but is integrated into the fungus's broader metabolic and regulatory network. This "metabolic cross-talk" involves the co-regulation of different secondary metabolite biosynthetic gene clusters (BGCs) by shared regulatory elements. researchgate.netplos.org

In fungi, genes responsible for the biosynthesis of a specific secondary metabolite are typically organized into BGCs. doi.orgnih.gov The expression of these clusters is often controlled by both pathway-specific transcription factors and global regulators that respond to environmental signals like nutrient availability, pH, and light. researchgate.netnih.gov

While the specific regulatory network for this compound is still being fully elucidated, research on other pyrones in Fusarium provides a valuable model. For example, the biosynthesis of Gibepyrone A in Fusarium fujikuroi is controlled by a small gene cluster (Gpy1/Gpy2). nih.govnih.gov The expression of this cluster is, in turn, influenced by global regulators, including members of the fungus-specific velvet complex (Vel1, Lae1) and the master regulator Sge1, which are known to control multiple secondary metabolite pathways. nih.govnih.gov

Similarly, the biosynthesis of fusapyrone and deoxyfusapyrone in F. mangiferae was found to be almost completely dependent on the histone methyltransferase FmKmt1. frontiersin.org This epigenetic regulator establishes heterochromatin marks, and its absence silences the FmPKS40 gene cluster responsible for pyrone production, while having little to no impact on the biosynthesis of other metabolites like bikaverin or fusaric acid. frontiersin.org This demonstrates a sophisticated layer of epigenetic cross-talk that can selectively activate or repress specific BGCs.

This evidence strongly suggests that the production of this compound is intricately linked with the synthesis of other metabolites through a hierarchical regulatory network. This cross-talk allows the fungus to coordinate the secretion of a specific cocktail of metabolites (the secretome) tailored to its environmental conditions, such as during plant infection or competition with other microbes. nih.gov Understanding this metabolic cross-talk is key to deciphering the ecological roles of this compound and other fungal secondary metabolites.

Future Directions in Fusalanipyrone Research

Unraveling Undiscovered Biosynthetic Genes and Regulatory Mechanisms

A primary avenue of future research lies in the complete elucidation of the biosynthetic gene cluster (BGC) responsible for Fusalanipyrone production. It is hypothesized that its biosynthesis is governed by a polyketide synthase (PKS) gene cluster, similar to that of other Fusarium secondary metabolites. Recent studies have shed light on the PKS16 gene cluster in Fusarium fujikuroi, which is responsible for the biosynthesis of the related α-pyrone, proliferapyrone B. nih.gov

The proliferapyrone (PRO) BGC in F. fujikuroi B14 is composed of nine genes, designated PRO1 to PRO9. nih.govresearchgate.net The core of this cluster is the polyketide synthase FfPKS16, encoded by the PRO2 gene. researchgate.net This multi-domain enzyme is central to the assembly of the polyketide backbone of the molecule. The cluster also contains a gene encoding a positively acting, pathway-specific transcription factor, which is crucial for the activation of other genes within the PKS16 cluster. nih.gov

Future investigations should aim to identify and characterize the specific genes within the this compound BGC. This will involve genome sequencing of this compound-producing Fusarium strains and bioinformatic analysis to pinpoint the PKS gene and associated tailoring enzymes. Gene knockout and heterologous expression studies will be instrumental in confirming the function of each gene in the biosynthetic pathway.

A critical aspect of this research will be to unravel the regulatory networks that control the expression of the this compound BGC. The production of many fungal secondary metabolites is tightly regulated and often silenced under standard laboratory conditions. researcher.life Research on the PKS16 cluster has revealed that its expression is significantly influenced by epigenetic modifications, specifically those related to histone 3 lysine (B10760008) 27 (H3K27). nih.govresearcher.liferesearchgate.net This suggests that chromatin remodeling plays a key role in activating the biosynthesis of these α-pyrones.

Further studies should explore the role of global regulators and environmental cues in modulating this compound production. For instance, the biosynthesis of fusapyrone (B118556) in Fusarium mangiferae, another pyrone compound, is dependent on the H3K9 methyltransferase, FmKmt1, and is repressed by nitrogen availability. nih.gov Understanding these regulatory mechanisms could pave the way for strategies to enhance the production of this compound for further study and potential applications.

Table 1: Genes of the Proliferapyrone (PKS16) Biosynthetic Gene Cluster in F. fujikuroi

| Gene Designation | Encoded Protein (Predicted Function) |

| PRO1 | Tailoring enzyme |

| PRO2 (FfPKS16) | Polyketide Synthase |

| PRO3 | Tailoring enzyme |